molecular formula C38H68N7O18P3S B1261237 2-hydroxy-3-methylhexadecanoyl-CoA

2-hydroxy-3-methylhexadecanoyl-CoA

Cat. No. B1261237
M. Wt: 1036 g/mol
InChI Key: NOYKDOHWNYIPQD-MYAUCQMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-methylhexadecanoyl-CoA is the 2-hydroxy-3-methylhexadecanoyl derivative of coenzyme A. It derives from a 2-hydroxy-3-methylhexadecanoic acid. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

Enzyme Activity and Metabolism

Phytanoyl-CoA hydroxylase, a peroxisomal alpha-oxidation enzyme, catalyzes the 2-hydroxylation of 3-methyl-branched acyl-CoAs, including 2-hydroxy-3-methylhexadecanoyl-CoA. This enzyme requires GTP or ATP and Mg2+ in addition to its known cofactors for activity. It is active towards phytanoyl-CoA and 3-methylhexadecanoyl-CoA, but not towards the corresponding acids. This enzyme's specificity suggests its role in metabolic pathways distinct from those forming straight-chain fatty acids in the brain (Croes et al., 2000).

Stereochemistry in Fatty Acid Metabolism

The alpha-oxidation of 3-methyl-branched fatty acids in rat liver maintains the configuration of the methyl branch. This process leads to the formation of this compound intermediates with specific stereochemical configurations. This finding is significant for understanding the enzymatic processes and stereochemical outcomes in mammalian fatty acid metabolism (Croes et al., 1999).

Alpha-Oxidation Products

During peroxisomal alpha-oxidation, 2-hydroxy-3-methylacyl-CoA is cleaved, forming a 2-methyl-branched aldehyde and formyl-CoA. This pathway is crucial for understanding the metabolic fate of 3-methyl-branched fatty acids in the liver. The conversion of the aldehyde to a 2-methyl-branched fatty acid highlights the complexity of fatty acid metabolism in peroxisomes (Croes et al., 1997).

Biosynthetic Pathways

The design of novel biosynthetic pathways to produce various chiral 3-hydroxyacids, including this compound, has implications for industrial applications. These pathways involve condensing two acyl-CoAs and subsequent reductions and hydrolysis, demonstrating the potential for producing valuable chemicals from biomass (Martin et al., 2013).

properties

Molecular Formula

C38H68N7O18P3S

Molecular Weight

1036 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-3-methylhexadecanethioate

InChI

InChI=1S/C38H68N7O18P3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-25(2)29(47)37(51)67-20-19-40-27(46)17-18-41-35(50)32(49)38(3,4)22-60-66(57,58)63-65(55,56)59-21-26-31(62-64(52,53)54)30(48)36(61-26)45-24-44-28-33(39)42-23-43-34(28)45/h23-26,29-32,36,47-49H,5-22H2,1-4H3,(H,40,46)(H,41,50)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54)/t25?,26-,29?,30-,31-,32+,36-/m1/s1

InChI Key

NOYKDOHWNYIPQD-MYAUCQMWSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-3-methylhexadecanoyl-CoA
Reactant of Route 2
Reactant of Route 2
2-hydroxy-3-methylhexadecanoyl-CoA
Reactant of Route 3
2-hydroxy-3-methylhexadecanoyl-CoA
Reactant of Route 4
Reactant of Route 4
2-hydroxy-3-methylhexadecanoyl-CoA
Reactant of Route 5
Reactant of Route 5
2-hydroxy-3-methylhexadecanoyl-CoA
Reactant of Route 6
Reactant of Route 6
2-hydroxy-3-methylhexadecanoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.